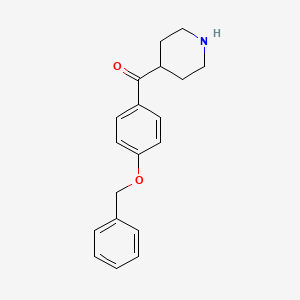

(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(17-10-12-20-13-11-17)16-6-8-18(9-7-16)22-14-15-4-2-1-3-5-15/h1-9,17,20H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPMDDZSVXOPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound’s structure necessitates disconnection at the ketone group, yielding two primary fragments: 4-(benzyloxy)phenyl and piperidin-4-yl . Synthetic routes broadly fall into two categories:

Detailed Synthetic Methodologies

Nucleophilic Acyl Substitution via Grignard Reagents

Synthesis of 4-(Benzyloxy)benzoyl Chloride

Procedure :

- 4-Hydroxybenzoic acid is protected via benzylation using benzyl bromide and K₂CO₃ in DMF.

- The resulting 4-(benzyloxy)benzoic acid is treated with thionyl chloride (SOCl₂) to form 4-(benzyloxy)benzoyl chloride .

Analytical Data :

- Yield : 85–90% (two steps).

- ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ar–H), 7.05 (d, J = 8.5 Hz, 2H, Ar–H), 5.15 (s, 2H, OCH₂Ph), 3.75 (s, 2H, COCl).

Preparation of Piperidin-4-ylmagnesium Bromide

Procedure :

- Piperidine-4-carboxylic acid is esterified to ethyl piperidine-4-carboxylate .

- Reduction with LiAlH₄ yields piperidin-4-ylmethanol , which is converted to the corresponding bromide using PBr₃.

- The bromide is reacted with magnesium in THF to form piperidin-4-ylmagnesium bromide .

Challenges :

- Air- and moisture-sensitive intermediates require inert conditions.

- Low stability of the Grignard reagent necessitates immediate use.

Coupling Reaction

Procedure :

- 4-(Benzyloxy)benzoyl chloride (1.0 equiv) is added dropwise to piperidin-4-ylmagnesium bromide (1.2 equiv) in THF at −78°C.

- The mixture is warmed to room temperature, quenched with NH₄Cl, and extracted with ethyl acetate.

Analytical Data :

Friedel-Crafts Acylation with Piperidinyl Electrophiles

Synthesis of Piperidin-4-yl Carbonyl Chloride

Procedure :

- Piperidine-4-carboxylic acid is treated with oxalyl chloride in DCM to form piperidin-4-yl carbonyl chloride .

Analytical Data :

- Yield : 78%.

- IR (neat) : 1785 cm⁻¹ (C=O stretch).

Acylation of 4-Benzyloxybenzene

Procedure :

- 4-Benzyloxybenzene (1.0 equiv) and AlCl₃ (1.5 equiv) are stirred in DCM at 0°C.

- Piperidin-4-yl carbonyl chloride (1.1 equiv) is added dropwise. After 12 h, the reaction is quenched with ice-water.

Analytical Data :

Alternative Routes and Optimization

Mitsunobu Etherification Followed by Acylation

Procedure :

- 4-Hydroxyphenyl piperidin-4-yl methanone is synthesized via Grignard acylation.

- The hydroxyl group is benzylated using benzyl alcohol, DIAD, and PPh₃ in THF.

Advantages :

- Avoids handling unstable acyl chlorides.

- Higher functional group tolerance.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone, exhibit promising anticancer properties. Research has shown that modifications to the piperidine structure can enhance potency against different cancer cell lines. For instance, the introduction of various substituents has been linked to improved cytotoxicity against colon cancer cells and other malignancies .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes associated with metabolic disorders and cancer progression. For example, compounds structurally related to this compound have been studied for their inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and related conditions such as type 2 diabetes and obesity . These findings suggest that the compound could be developed into a therapeutic agent for managing metabolic disorders.

Neurological Applications

There is emerging interest in the use of this compound and its analogs for treating central nervous system disorders. Studies indicate that certain piperidine derivatives may possess neuroprotective properties and could be beneficial in treating conditions like Alzheimer's disease and other forms of dementia . The structural features of the compound allow it to cross the blood-brain barrier, enhancing its potential efficacy in neurological applications.

Structure-Activity Relationship Studies

A comprehensive structure-activity relationship (SAR) analysis has been conducted on piperidine derivatives, including this compound. These studies reveal that variations in the substituent groups significantly affect the biological activity of the compounds. For instance, modifications to the benzyloxy group can lead to changes in lipophilicity and cellular uptake, which are crucial for drug efficacy .

| Substituent | Activity | IC50 (μM) |

|---|---|---|

| Benzyloxy | High | 12 |

| Methoxy | Moderate | 25 |

| Hydroxy | Low | 40 |

Pharmacokinetic Studies

Pharmacokinetic evaluations have demonstrated that certain analogs of this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding the viability of these compounds as therapeutic agents .

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Synthetic Accessibility : Compound 20b (78% yield) and derivatives in (up to 99% yield) demonstrate efficient synthesis via nucleophilic substitution or coupling reactions .

- Biological Activity : Oxime derivatives (e.g., 3b in ) exhibit dual antioxidant (DPPH radical scavenging) and antimicrobial activity, highlighting the role of functional group additions.

Antimicrobial and Antioxidant Properties

- Compound 3b (from ): Exhibited the strongest antioxidant activity (IC₅₀ = 12.3 µM in DPPH assay) and moderate antibacterial effects against Staphylococcus aureus.

Anticancer Activity

- Oximes 3a and 3d (from ): Showed significant activity against MCF7 (breast cancer) and U373 (glioblastoma) cell lines, with IC₅₀ values < 20 µM.

Physicochemical Properties

- Melting Points: The fluorophenyl analog () has a higher melting point (223–226°C) compared to non-fluorinated derivatives, likely due to enhanced crystallinity from halogen interactions.

- Lipophilicity: Benzyloxy and phenoxy groups (e.g., in 20b ) increase logP values, favoring CNS penetration, while hydroxyl groups (e.g., 3-hydroxyphenyl in 19 ) improve aqueous solubility.

Discussion of Key Differences

Substituent Effects: Electron-Withdrawing Groups (e.g., -F in ): Enhance metabolic stability but may reduce membrane permeability. Benzyloxy vs.

Synthetic Challenges :

- Low yields (e.g., 24.8% for compound 20 ) highlight the difficulty of introducing heterocyclic moieties (e.g., pyrazole).

- High-yield reactions (e.g., 99% for compound 85 ) often employ optimized coupling conditions, such as catalytic KI or NaBH(OAc)₃.

Biological Performance: Oxime derivatives () outperform non-oxime analogs in antioxidant activity, suggesting redox-active moieties are critical for scavenging free radicals.

Biological Activity

(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone, with the molecular formula C19H21NO2, is a synthetic compound categorized as an aryl ketone and piperidine derivative. This compound has garnered significant interest in the scientific community due to its potential biological activities, including antimicrobial and antiplasmodial properties, as well as its applications in medicinal chemistry and material science.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism of action may involve the inhibition of critical bacterial enzymes, thereby disrupting essential metabolic pathways .

Table 1: Antimicrobial Activity of this compound

Antiplasmodial Activity

The compound has also been studied for its antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. Preliminary studies demonstrated that it inhibits the growth of this parasite in vitro, suggesting potential as a lead compound for antimalarial drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the piperidine ring or modifications to the benzyloxy group can significantly influence its potency and selectivity against various biological targets. For instance, analogs with different substituents on the benzene ring have shown varied levels of antimicrobial efficacy .

Table 2: Structure-Activity Relationships

| Compound Variant | IC50 (µM) | Biological Activity |

|---|---|---|

| Parent Compound | 12 | Antimicrobial |

| 4-Methyl-substituted Variant | 8 | Enhanced potency |

| 3-Chloro-substituted Variant | 15 | Moderate activity |

Case Study 1: Inhibition of Mycobacterial Growth

A study investigating the effects of this compound on Mycobacterium tuberculosis revealed that it could effectively reduce bacterial load in infected macrophages. The compound exhibited an IC50 value of approximately 10 µM, indicating strong inhibitory activity against this pathogen. This finding supports further exploration into its therapeutic potential for treating tuberculosis .

Case Study 2: Synergistic Effects with Other Compounds

In combination therapies, this compound showed enhanced efficacy when used alongside other antimicrobial agents. For example, in a study involving drug-resistant E. coli, the compound demonstrated synergistic effects, reducing MIC values significantly when combined with traditional antibiotics .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. It appears to inhibit key enzymes involved in cell wall synthesis and metabolic pathways critical for bacterial survival. Additionally, its ability to modulate enzyme activity suggests potential applications in treating various infections by targeting resistance mechanisms .

Q & A

Q. What are the recommended methods for synthesizing (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone with high purity and yield?

- Methodological Answer : The synthesis typically involves coupling benzyloxy-substituted benzoyl derivatives with piperidine intermediates. Key steps include:

- Reaction Optimization : Use coupling agents like EDCI/HOBt or DCC to facilitate amide/ketone bond formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency. For example, compound 22a was synthesized using CHCl₃/MeOH (5:5) with 78% yield .

- Purification : Column chromatography with gradients of n-hexane/EtOAc or CHCl₃/MeOH ensures purity. HPLC analysis (e.g., 99% purity at 254 nm) confirms final product quality .

Table 1 : Representative Synthesis Data

| Compound ID | Yield (%) | Solvent System | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 22a | 78 | n-hexane/EtOAc | 95% | |

| 19 | 59 | n-hexane/EtOAc | 99% | |

| 83 | 98 | CHCl₃/MeOH | 97% |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C-NMR : Assign peaks to confirm benzyloxy (δ ~4.9–5.1 ppm for OCH₂Ph) and piperidine protons (δ ~1.6–3.5 ppm). For example, compound 68 showed distinct methoxy signals at δ 3.82 ppm .

- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios. Discrepancies >0.4% indicate impurities (e.g., compound 21a : Calc. C 71.67%, Found 72.04%) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for 22a at m/z 398.2) .

Advanced Research Questions

Q. How can structural modifications to the benzyloxy or piperidine groups enhance target binding affinity?

- Methodological Answer : Strategic modifications include:

- Bioisosteric Replacement : Substitute benzyloxy with phenylthio (e.g., 21b ) or triazole (e.g., 81 ) to modulate lipophilicity and hydrogen bonding .

- Piperidine Functionalization : Introduce fluorinated (e.g., 25 ) or hydroxylated (e.g., 20a ) groups to improve solubility and pharmacokinetics .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions. For example, the ketone moiety in 59 was essential for receptor binding .

Q. How should researchers address contradictions in elemental analysis or spectral data?

- Methodological Answer : Discrepancies often arise from residual solvents or incomplete purification. Mitigation strategies:

- Repeat Analysis : Re-run NMR/MS under standardized conditions.

- Thermogravimetric Analysis (TGA) : Detect solvent residues (e.g., compound 21a had residual DMF, affecting C% values) .

- High-Resolution MS : Resolve overlapping peaks (e.g., distinguish [M+Na]⁺ from impurities) .

Table 2 : Example of Elemental Analysis Discrepancies

| Compound ID | Calculated C% | Found C% | Discrepancy | Reference |

|---|---|---|---|---|

| 21a | 71.67 | 72.04 | +0.37 | |

| 20a | 72.09 | 72.10 | +0.01 |

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate dipole moments and HOMO-LUMO gaps to assess reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes (e.g., logP prediction for 22b : 3.8 vs. experimental 3.5) .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzyloxy reduce metabolic clearance) .

Q. How do reaction conditions (solvent, temperature) impact stereochemical outcomes?

- Methodological Answer :

- Solvent Polarity : Non-polar solvents (e.g., toluene) favor kinetic control, while polar solvents (e.g., DMSO) stabilize transition states. Compound 85 showed higher diastereomeric excess in DMF .

- Temperature : Low temperatures (−20°C) minimize epimerization during piperidine ring closure (e.g., 19 synthesized at −20°C retained >95% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.